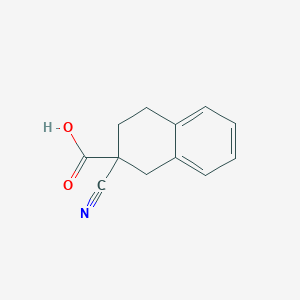

Acide 2-cyano-1,2,3,4-tétrahydronaphtalène-2-carboxylique

Vue d'ensemble

Description

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CTN) is a chemical compound that belongs to the class of naphthalene derivatives. It is a bicyclic hydrocarbon and a constituent of petroleum and coal tar .

Molecular Structure Analysis

The molecule contains a total of 27 bonds. There are 16 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, and 1 aliphatic nitrile .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid include a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol .Applications De Recherche Scientifique

Synthèse organique

Ce composé sert d'intermédiaire polyvalent en synthèse organique. Il peut être utilisé pour construire des architectures moléculaires complexes grâce à ses groupes fonctionnels cyano et acide carboxylique réactifs. Par exemple, il peut participer à des réactions d'addition nucléophile grâce au groupe cyano, tandis que la partie acide carboxylique peut être utilisée pour des réactions d'estérification ou d'amidation .

Recherche pharmaceutique

En recherche pharmaceutique, ce composé est utilisé comme étalon de référence pour les tests de médicaments, garantissant la précision et la fiabilité des méthodes analytiques. Sa structure est également explorée pour la synthèse de candidats médicaments potentiels, en particulier ceux ciblant l'inhibition des protéases, qui est un mécanisme crucial dans les thérapies antivirales et anticancéreuses .

Développement agrochimique

Le groupe cyano présent dans ce composé peut servir de précurseur pour la synthèse de pesticides à base de nitriles. Sa structure chimique permet la création de dérivés qui peuvent servir d'agents agrochimiques puissants, offrant de nouveaux outils pour la protection des cultures et la gestion des ravageurs .

Industrie des colorants

Bien que les applications directes dans l'industrie des colorants ne soient pas explicitement mentionnées, le noyau naphtalène du composé est structurellement lié à de nombreux précurseurs de colorants. Des dérivés chimiques de ce composé pourraient potentiellement être développés en nouveaux colorants avec des propriétés uniques pour des applications textiles et industrielles .

Recherche biochimique

Le potentiel du composé en biochimie est lié à son rôle dans la synthèse de réactifs biochimiques. Ces réactifs peuvent être utilisés pour étudier la cinétique enzymatique, les interactions récepteur-ligand et d'autres voies biochimiques, contribuant à une compréhension plus approfondie des systèmes biologiques .

Applications industrielles

Sur le plan industriel, les dérivés du composé pourraient être explorés pour une utilisation dans les procédés de liquéfaction du charbon ou comme alternative aux solvants traditionnels dans les peintures et les cires en raison de leurs propriétés chimiques uniques .

Mécanisme D'action

Mode of Action:

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: is synthesized via a one-pot photoredox and Reissert-type reaction using air as the oxidant and acyl cyanide as the acyl and cyano source . This suggests that the compound may undergo redox reactions and form covalent bonds with cellular components.

Analyse Biochimique

Biochemical Properties

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as cytochrome P450 . The interactions between 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and these biomolecules can lead to changes in the biochemical pathways, influencing the overall metabolic processes within the cell.

Cellular Effects

The effects of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in oxidative stress response, leading to changes in the cellular redox state. Additionally, 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can impact cell proliferation and apoptosis, thereby affecting cell growth and survival.

Molecular Mechanism

At the molecular level, 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell. Additionally, 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites with different biochemical properties . In in vitro and in vivo studies, the long-term exposure to 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over extended periods.

Dosage Effects in Animal Models

The effects of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways . At higher doses, it can lead to toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic transformations can influence the overall metabolic flux and alter the levels of key metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions.

Transport and Distribution

The transport and distribution of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the mitochondria, where it can influence mitochondrial function and energy metabolism.

Subcellular Localization

The subcellular localization of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with nuclear receptors and transcription factors to modulate gene expression. Additionally, its presence in the endoplasmic reticulum can influence protein folding and secretion processes.

Propriétés

IUPAC Name |

2-cyano-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-8-12(11(14)15)6-5-9-3-1-2-4-10(9)7-12/h1-4H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOKINGODIOQSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001195874 | |

| Record name | 2-Naphthalenecarboxylic acid, 2-cyano-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432681-39-4 | |

| Record name | 2-Naphthalenecarboxylic acid, 2-cyano-1,2,3,4-tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, 2-cyano-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)

![2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375946.png)

![4,6-Dibromothieno[3,4-c]furan-1,3-dione](/img/structure/B1375947.png)

![1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole](/img/structure/B1375948.png)